molecular formula C17H20N4O5S B2728397 N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide CAS No. 899961-27-4

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide

Cat. No. B2728397
M. Wt: 392.43
InChI Key: UKRZYOVLYMPVKD-UHFFFAOYSA-N
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Description

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide is a useful research compound. Its molecular formula is C17H20N4O5S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Pharmacological Potential

  • Heterocyclic Derivatives Research : N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide is part of a class of heterocyclic derivatives, which have shown potential in computational and pharmacological research. These compounds, including related 1,3,4-oxadiazole and pyrazole novel derivatives, have been evaluated for their binding and inhibitory effects in assays related to tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

Anti-Tumor Potential

  • Bis-Pyrazolyl-Thiazoles Synthesis : Research into compounds like bis-pyrazolyl-thiazoles incorporating the thiophene moiety, a chemical group related to the N1-(5,5-dioxido... compound, revealed significant anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This indicates a potential application in cancer research and treatment strategies (Gomha, Edrees, & Altalbawy, 2016).

Antioxidant and Analgesic Applications

  • Pyrazole and Triazole Derivatives : Research into pyrazole and 1,2,4-triazole derivatives, structurally similar to the compound , has highlighted their significant pharmacological potential. This includes the ability to interact with various biological targets, suggesting applications in developing treatments with antioxidant and analgesic properties (Fedotov, Hotsulia, & Panasenko, 2022).

Herbicidal Activity

  • Pyrazole Benzophenone Derivatives : A study on 1-acyl-3-phenyl-pyrazol benzophenones, similar in structure to the compound of interest, showed that these derivatives exhibited notable herbicidal activity. This suggests potential agricultural applications, particularly in the development of new herbicides (Fu et al., 2017).

Corrosion Inhibition

  • Bipyrazolic Compounds in Corrosion Inhibition : Bipyrazole compounds, related to the compound in focus, have been studied for their efficiency as corrosion inhibitors. This indicates potential applications in materials science and engineering to prevent corrosion in metallic materials (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

properties

IUPAC Name

N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-26-9-5-8-18-16(22)17(23)19-15-13-10-27(24,25)11-14(13)20-21(15)12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRZYOVLYMPVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide

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